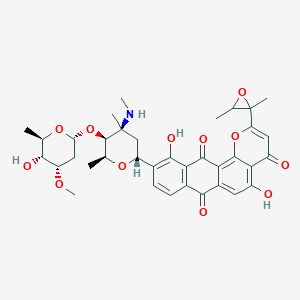
5-(2,6-difluorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-difluorophenyl)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been studied for its unique properties, including its synthesis, mechanism of action, and biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(2,6-difluorophenyl)-2H-tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, 5-(2,6-difluorophenyl)-2H-tetrazole has been studied for its potential as a building block for the development of new materials with unique properties. In analytical chemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of various analytes.
Mécanisme D'action
The mechanism of action of 5-(2,6-difluorophenyl)-2H-tetrazole is not fully understood, but it is believed to be related to its ability to interact with biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, including the cannabinoid receptor CB1.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2,6-difluorophenyl)-2H-tetrazole have been studied in various in vitro and in vivo models. This compound has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit COX-2 activity. It has also been shown to have antitumor activity, which may be related to its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2,6-difluorophenyl)-2H-tetrazole is its unique properties, including its potential as a drug candidate and its ability to act as a fluorescent probe. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain high-quality 5-(2,6-difluorophenyl)-2H-tetrazole due to the complexity of the synthesis method. Additionally, this compound may have limited solubility in certain solvents, which may affect its performance in certain experiments.
Orientations Futures
There are many future directions for the scientific research related to 5-(2,6-difluorophenyl)-2H-tetrazole. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to explore its potential as a building block for the development of new materials with unique properties. Additionally, future research could focus on understanding the mechanism of action of this compound in more detail, as well as identifying new targets for its activity.
Méthodes De Synthèse
The synthesis of 5-(2,6-difluorophenyl)-2H-tetrazole involves the reaction of 2,6-difluoroaniline with sodium azide in a mixture of methanol and water. The reaction is then heated under reflux, and the resulting product is purified through column chromatography. This method has been reported to yield high-quality 5-(2,6-difluorophenyl)-2H-tetrazole with good purity and yield.
Propriétés
IUPAC Name |
5-(2,6-difluorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBCVVLRUDRWND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NNN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368287 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-difluorophenyl)-2H-tetrazole | |
CAS RN |
188890-63-3 |
Source


|
| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)




![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)





![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
